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Metformin, the cornerstone of oral therapy for type 2 diabetes, is most commonly formulated

as a hydrochloride salt to enhance its solubility and bioavailability.[1] While metformin
hydrochloride is the overwhelmingly prevalent form in clinical use, research into novel

metformin salts is an active area, aiming to improve its physicochemical properties,

therapeutic efficacy for diabetes, and potential applications in other diseases such as cancer.[2]

[3] This guide provides a comparative analysis of various metformin salts and formulations,

supported by experimental data from preclinical and clinical studies.

Physicochemical Properties of Novel Metformin
Salts
Recent research has focused on creating new salts of metformin to modify its properties.

While metformin hydrochloride is highly soluble in water, it is also hygroscopic and can cause

gastrointestinal side effects, potentially due to the high concentration of chloride ions.[3][4] The

development of new salts aims to address these limitations and enhance properties like

lipophilicity, which could be beneficial for applications such as cancer therapy.[2]

Below is a summary of the physicochemical properties of several novel metformin salts

compared to the conventional hydrochloride salt.
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Melting
Point (°C)

Solubility
Character
istics

Referenc
e

Metformin

Hydrochlori

de

Hydrochlori

de

Reaction of

dimethylam

ine

hydrochlori

de and 2-

cyanoguan

idine

White

crystalline

powder

~225 °C

Freely

soluble in

water

[5]

Metformin

Docusate
Docusate

Metathesis

reaction

(biphasic

DCM and

water)

Ionic liquid
Not

applicable

High

solubility

(>200

mg/g) in

lipid

vehicles

(Miglyol

812N,

Capryol

90)

[2]

Metformin

Caprate
Capric Acid

Metathesis

reaction

(methanol)

Solid 125.4 °C

Low

solubility

(<5 mg/g)

in lipid

vehicles

[2]

Metformin

Laurate
Lauric Acid

Metathesis

reaction

(methanol)

Solid 120.3 °C

Low

solubility

(<5 mg/g)

in lipid

vehicles

[2]

Metformin

Oleate

Oleic Acid Metathesis

reaction

(methanol)

Solid 115.8 °C Low

solubility

(<5 mg/g)

[2]
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in lipid

vehicles

Metformin

Cholate
Cholic Acid

Metathesis

reaction

(methanol)

Solid 155.2 °C

Low

solubility

(<5 mg/g)

in lipid

vehicles

[2]

Metformin

Citrate
Citric Acid

Liquid-

assisted

grinding

Crystalline

solid

Not

specified

~2-fold

higher

solubility

than

metformin

free base

in water

and buffers

(pH 3 and

6.8)

[6]

Metformin-

Rhein
Rhein

Not

specified

Crystalline

solid

Not

specified

Rhein

component

solubility

increased

~93-fold

[7]

Metformin

Bexarotene
Bexarotene

Drug-drug

combinatio

n strategy

Crystalline

solid

Not

specified

Improved

solubility of

bexarotene

[8]

Metformin

NSAID

Salts (e.g.,

with

Niflumic

acid,

Diflunisal)

Various

NSAIDs

Solution or

mechanoc

hemical

methods

Crystalline

solids

Not

specified

Enhanced

stability of

metformin

and

solubility of

NSAIDs

[3]

Metformin

Carboxylat

Various

carboxylic

Not

specified

Crystalline

solids

Not

specified

Lower

dissolution

[4]
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e Salts

(e.g., with

cinnamic

acid,

acetylsalicy

lic acid)

acids rates in pH

6.8 buffer

compared

to

hydrochlori

de salt

Comparative Efficacy and Safety of Metformin
Hydrochloride Formulations
In clinical practice, different formulations of metformin hydrochloride are available, primarily

immediate-release (IR), extended-release (XR), and delayed-release (DR). These formulations

do not involve different salts but rather different delivery mechanisms that alter the

pharmacokinetic profile of metformin hydrochloride.

Glycemic Control
Clinical studies have generally shown that metformin XR has a comparable efficacy to

metformin IR in terms of glycemic control.[9][10]
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Parameter Metformin XR Metformin IR Study Details Reference

HbA1c

Reduction
-0.93% -0.96%

24-week,

randomized,

double-blind trial

in 539 patients.

[9]

Fasting Plasma

Glucose (FPG)

Reduction

-21.1 mg/dL -20.6 mg/dL

24-week,

randomized,

double-blind trial

in 539 patients.

[9]

Mean Daily

Glucose (MDG)

Reduction

-24.7 mg/dL -27.1 mg/dL

24-week,

randomized,

double-blind trial

in 539 patients.

[9]

HbA1c

Reduction

Greater

reduction with

XR

Less reduction

than XR

6-month

randomized trial

in 253 patients.

[11]

A meta-analysis of fifteen studies (n=3765) found no significant difference in the efficacy of

metformin IR, XR, or DR in changing fasting plasma glucose.[12]

Safety and Tolerability
The primary difference between the formulations lies in their side effect profile, particularly

gastrointestinal (GI) issues.
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Formulation
Comparison

Key
Safety/Tolerability
Finding

Study Details Reference

Metformin XR vs. IR

Similar overall

adverse events. Most

common were GI

(diarrhea, nausea,

vomiting).

24-week, randomized,

double-blind trial in

539 patients.

[9]

Metformin XR vs. IR

XR formulation is

better tolerated with

fewer GI side effects.

Review of multiple

studies.
[1][10]

Metformin DR vs. IR

Markedly reduced GI

side effects with DR

(OR 0.45).

Meta-analysis of 15

studies.
[12]

Impact on Lipid Profile
Some studies suggest that the XR formulation may have a more favorable impact on lipid

profiles compared to the IR formulation.

Lipid Parameter
Metformin XR vs.
IR

Study Details Reference

LDL Cholesterol
Significant reduction

with XR.

Meta-analysis of 15

studies.
[12]

Total Cholesterol
Reduction observed

with XR.

6-month randomized

trial in 253 patients.
[11]

LDL Cholesterol
Reduction observed

with XR.

6-month randomized

trial in 253 patients.
[11]

Triglycerides
Decrease observed

with XR.

6-month randomized

trial in 253 patients.
[11]

Mechanism of Action: The AMPK Signaling Pathway
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The primary mechanism of action for metformin involves the activation of 5' AMP-activated

protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13][14] Metformin's

activation of AMPK is primarily indirect, resulting from the inhibition of Complex I of the

mitochondrial respiratory chain.[14][15] This leads to a decrease in ATP production and an

increase in the cellular AMP/ATP ratio, which allosterically activates AMPK.[14][16]

Metformin Mitochondrial
Complex I

Inhibits ATP Synthesis ↓
AMP/ATP Ratio ↑

AMPK
(5' AMP-activated

protein kinase)

Activates

Hepatic Gluconeogenesis ↓

Muscle Glucose Uptake ↑

Fatty Acid Synthesis ↓
Fatty Acid Oxidation ↑

mTOR Pathway ↓

LKB1
Phosphorylates

Cell Growth and
Proliferation ↓

Click to download full resolution via product page

Metformin's core mechanism of action via the AMPK pathway.

Experimental Protocols
Synthesis of Novel Metformin Salts (Metathesis
Reaction)
This protocol describes a general method for synthesizing lipophilic metformin salts as

reported by Rane et al. (2021).[2]
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General workflow for the synthesis of novel metformin salts.

Materials:

Metformin hydrochloride

Sodium salt of the desired counterion (e.g., sodium docusate, sodium caprate)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b15603548?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603548?utm_src=pdf-body
https://www.benchchem.com/product/b15603548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent (e.g., methanol for caprate, laurate, oleate, cholate salts; a biphasic mixture of

dichloromethane and water for docusate salt)[2]

Procedure:

Equimolar amounts of metformin hydrochloride and the sodium salt of the counterion are

dissolved in the appropriate solvent system.

The reaction mixture is stirred for a specified period to allow for the metathesis reaction to

occur.

The precipitated sodium chloride (a byproduct of the reaction) is removed by filtration.

The solvent is evaporated from the filtrate to yield the novel metformin salt.

The synthesized salt is then characterized using techniques such as Fourier-transform

infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and nuclear magnetic

resonance (NMR) spectroscopy to confirm its formation and purity.[2]

In Vivo Bioavailability Study
The following outlines a typical experimental design for a comparative bioavailability study in

healthy volunteers, as described in the study by Neto et al. (2016).[17]
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Workflow for a comparative bioavailability study.
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Study Design: Randomized, single-dose, two-period, two-sequence, crossover study under

fasting conditions.[17]

Methodology:

Subject Recruitment: A cohort of healthy volunteers is recruited.

Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g.,

receive the test formulation in the first period and the reference formulation in the second, or

vice versa).

Dosing: After an overnight fast, subjects receive a single oral dose of the assigned

metformin formulation.

Blood Sampling: Blood samples are collected at predefined time points before and after drug

administration (e.g., at 0, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours).[17]

Washout Period: A washout period of at least one week separates the two treatment periods

to ensure complete elimination of the drug from the body.

Crossover: Subjects receive the alternate formulation in the second period, and blood

sampling is repeated.

Bioanalysis: Plasma concentrations of metformin are quantified using a validated analytical

method, such as high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS).[18]

Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the

concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are

calculated for each subject for both formulations.[17]

Statistical Analysis: Statistical tests are performed on the log-transformed AUC and Cmax

values to determine if the two formulations are bioequivalent.[17]

Conclusion
While metformin hydrochloride remains the gold standard in clinical use, ongoing research into

novel metformin salts demonstrates the potential for creating formulations with improved

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://repositorio.ufc.br/bitstream/riufc/22819/1/2016_art_emrodriguesneto.pdf
https://www.benchchem.com/product/b15603548?utm_src=pdf-body
https://repositorio.ufc.br/bitstream/riufc/22819/1/2016_art_emrodriguesneto.pdf
https://www.benchchem.com/product/b15603548?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30953641/
https://repositorio.ufc.br/bitstream/riufc/22819/1/2016_art_emrodriguesneto.pdf
https://repositorio.ufc.br/bitstream/riufc/22819/1/2016_art_emrodriguesneto.pdf
https://www.benchchem.com/product/b15603548?utm_src=pdf-body
https://www.benchchem.com/product/b15603548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


physicochemical properties and tailored therapeutic applications. The synthesis of lipophilic

salts, for instance, may enhance metformin's utility in oncology. For the treatment of type 2

diabetes, the development of extended- and delayed-release formulations of metformin
hydrochloride has already provided tangible benefits in improving patient adherence and

reducing gastrointestinal side effects, with comparable glycemic control to the immediate-

release formulation. Future research will likely continue to explore new salt forms and

formulations to further optimize the therapeutic profile of this essential medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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